Cas no 104338-87-6 (3-methoxy-4-propoxyaniline)

3-methoxy-4-propoxyaniline structure
3-methoxy-4-propoxyaniline structure
Product Name:3-methoxy-4-propoxyaniline
CAS No:104338-87-6
MF:C10H15NO2
MW:181.231602907181
MDL:MFCD01674965
CID:211088
PubChem ID:59836
Update Time:2025-04-19

3-methoxy-4-propoxyaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,3-methoxy-4-propoxy-
    • 3-methoxy-4-propoxyaniline
    • A1-05118
    • BRN 2804920
    • CS-0246368
    • EN300-322918
    • M & B 5359
    • SCHEMBL10187284
    • m-ANISIDINE, 4-PROPOXY-
    • AKOS011388492
    • 4-Propoxy-m-anisidine
    • DTXSID20146398
    • 104338-87-6
    • MDL: MFCD01674965
    • Inchi: 1S/C10H15NO2/c1-3-6-13-9-5-4-8(11)7-10(9)12-2/h4-5,7H,3,6,11H2,1-2H3
    • InChI Key: PBSDUCLSAXJGLA-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1OC)N)CCC

Computed Properties

  • Exact Mass: 181.11035
  • Monoisotopic Mass: 181.110279
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 44.5

Experimental Properties

  • Density: 1.049
  • Boiling Point: 294.5°C at 760 mmHg
  • Flash Point: 143.6°C
  • Refractive Index: 1.527
  • PSA: 44.48
  • LogP: 2.64740

3-methoxy-4-propoxyaniline Security Information

  • Signal Word:Warning
  • Storage Condition:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-methoxy-4-propoxyaniline Pricemore >>

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